An In-depth Technical Guide to Biotin-PEG2-C2-iodoacetamide: A Versatile Tool for Cysteine-Specific Biotinylation
An In-depth Technical Guide to Biotin-PEG2-C2-iodoacetamide: A Versatile Tool for Cysteine-Specific Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG2-C2-iodoacetamide, a sulfhydryl-reactive biotinylation reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental workflows. This guide details its chemical and physical properties, provides in-depth experimental protocols for protein biotinylation and purification, and illustrates key processes through diagrams.
Core Concepts: Understanding Biotin-PEG2-C2-iodoacetamide
Biotin-PEG2-C2-iodoacetamide is a chemical probe that consists of three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer arm, and a reactive iodoacetamide (B48618) group.[1] This strategic design makes it a powerful tool for selectively labeling biomolecules.
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Biotin: This vitamin (B7) exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited in molecular biology for the detection, purification, and immobilization of biotinylated molecules.
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PEG Spacer Arm (PEG2): The short polyethylene glycol linker enhances the water solubility of the entire molecule.[2] It also acts as a flexible spacer, minimizing steric hindrance between the biotin and the target molecule, which can improve the accessibility of the biotin for binding to avidin or streptavidin.[2]
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Iodoacetamide Group: This reactive group specifically targets sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[1][2] The reaction forms a stable thioether bond, ensuring a permanent label on the target protein.
Quantitative Data Summary
The following table summarizes the key quantitative data for Biotin-PEG2-C2-iodoacetamide, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₁IN₄O₅S | [3][4][5] |
| Molecular Weight | ~542.43 g/mol | [3][4][6] |
| CAS Number | 292843-75-5 | [2][4][6] |
| Appearance | White to light yellow solid | [6] |
| Purity | >98% | [4][6] |
| Solubility | Soluble in water (may require warming), DMF, and DMSO. | [6][7] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2][6][8] |
| Reactive Group | Iodoacetamide | [2] |
| Target | Sulfhydryl groups (cysteine residues) | [2] |
| Optimal Reaction pH | 7.5 - 8.5 | [2] |
Key Applications
The primary application of Biotin-PEG2-C2-iodoacetamide is the specific biotinylation of proteins at cysteine residues. This enables a wide range of downstream applications, including:
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Protein Detection: Biotinylated proteins can be easily detected on Western blots or in ELISA assays using streptavidin conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP).
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Protein Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated proteins from complex mixtures using streptavidin-coated beads or columns.
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Protein-Protein Interaction Studies: Biotinylation can be used to label a "bait" protein to pull down its interacting partners from a cell lysate.
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Cellular Localization: Biotinylated proteins can be visualized in cells using fluorescently labeled streptavidin.
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PROTAC Development: Biotin-PEG2-C2-iodoacetamide can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[5][6][8]
Mandatory Visualizations
To facilitate a deeper understanding of the processes involving Biotin-PEG2-C2-iodoacetamide, the following diagrams have been generated.
Caption: A diagram illustrating the key functional components of the Biotin-PEG2-C2-iodoacetamide molecule.
Caption: A flowchart outlining the key steps in the experimental workflow for labeling proteins with Biotin-PEG2-C2-iodoacetamide.
Detailed Experimental Protocols
This section provides detailed methodologies for the biotinylation of a protein with free cysteine residues and the subsequent purification of the labeled protein.
Protocol 1: Biotinylation of a Cysteine-Containing Protein
This protocol outlines the steps for labeling a protein with available sulfhydryl groups.
Materials:
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Protein of interest (in a thiol-free buffer, e.g., PBS or Tris-HCl at pH 7.5-8.5)
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Biotin-PEG2-C2-iodoacetamide
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
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Quenching reagent: DTT or β-mercaptoethanol
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Desalting column or dialysis cassette
Procedure:
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Protein Preparation:
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Dissolve the protein of interest in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-5 mg/mL. Ensure the buffer is free of thiols.
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If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed before adding the iodoacetamide reagent, as it will compete for the labeling reaction. This can be achieved through a desalting column.
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Reagent Preparation:
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Immediately before use, prepare a 10 mM stock solution of Biotin-PEG2-C2-iodoacetamide in anhydrous DMF or DMSO.
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Biotinylation Reaction:
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Add a 10-20 fold molar excess of the Biotin-PEG2-C2-iodoacetamide stock solution to the protein solution.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically for each specific protein.
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-
Quenching the Reaction:
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To stop the labeling reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM. This will react with any excess iodoacetamide reagent.
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Incubate for 15-30 minutes at room temperature.
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Purification of the Biotinylated Protein:
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Remove the excess, unreacted biotinylation reagent and the quenching reagent by either dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
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Protocol 2: Purification of Biotinylated Protein using Streptavidin Agarose (B213101)
This protocol describes the capture and elution of a biotinylated protein using streptavidin-coated agarose beads.
Materials:
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Biotinylated protein sample (from Protocol 1)
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Streptavidin agarose beads
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Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
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Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5; or a buffer containing a high concentration of free biotin, such as 2-10 mM biotin in PBS)
Procedure:
-
Bead Preparation:
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Resuspend the streptavidin agarose beads in the slurry.
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Transfer the desired amount of bead slurry to a microcentrifuge tube.
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Wash the beads two to three times with an excess of Binding/Wash Buffer. Centrifuge the beads at a low speed (e.g., 1000 x g) for 1-2 minutes between washes and carefully aspirate the supernatant.
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-
Binding of Biotinylated Protein:
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Add the biotinylated protein sample to the washed streptavidin agarose beads.
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Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation to allow for efficient binding.
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-
Washing:
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Centrifuge the tube to pellet the beads and remove the supernatant, which contains any unbound proteins.
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Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
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Elution:
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Denaturing Elution: Add an appropriate volume of a denaturing elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5) to the beads. Incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant containing the eluted protein. This method is harsh and will denature the protein.
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Competitive Elution: For a non-denaturing elution, add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM). This will compete with the biotinylated protein for binding to streptavidin. Incubate for 1-2 hours at room temperature with gentle agitation. Centrifuge and collect the supernatant. This method is milder but may be less efficient.
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Concluding Remarks
Biotin-PEG2-C2-iodoacetamide is a highly effective and versatile reagent for the specific biotinylation of cysteine residues in proteins and other biomolecules. Its well-defined structure, including a hydrophilic spacer and a specific reactive group, makes it a valuable tool in a wide array of research and development applications. The protocols provided in this guide offer a solid foundation for the successful implementation of this reagent in your experimental workflows. As with any biochemical technique, optimization of reaction conditions may be necessary to achieve the desired labeling efficiency for your specific protein of interest.
References
- 1. Biotin-PEG2-C2-iodoacetamide [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuromics.com [neuromics.com]
- 5. Biotin-PEG2-C2-iodoacetamide | PROTAC Linker | TargetMol [targetmol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
